5-Chloro-8-methylchroman-4-amine
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Overview
Description
5-Chloro-8-methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a chlorine atom at the 5th position and a methyl group at the 8th position on the chroman ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-8-methylchroman-4-one.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities.
Scientific Research Applications
5-Chloro-8-methylchroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine and methyl groups but shares the core chroman structure.
8-Methylchroman-4-amine: Similar but without the chlorine atom.
5-Chlorochroman-4-amine: Similar but without the methyl group.
Uniqueness
5-Chloro-8-methylchroman-4-amine is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-3,8H,4-5,12H2,1H3 |
InChI Key |
NUBNBRCQJMDNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(CCO2)N |
Origin of Product |
United States |
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